Cas no 863704-60-3 (6-(4-Fluorophenyl)picolinic acid)

6-(4-Fluorophenyl)picolinic acid is a fluorinated aromatic compound featuring a picolinic acid backbone substituted with a 4-fluorophenyl group. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and bioavailability, while the picolinic acid moiety offers chelating capabilities, useful in metal-catalyzed reactions. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. The compound is particularly relevant in the development of bioactive molecules, where its structural motifs contribute to ligand-receptor interactions. Suitable for use under controlled conditions, it requires proper handling due to its reactive functional groups.
6-(4-Fluorophenyl)picolinic acid structure
863704-60-3 structure
Product Name:6-(4-Fluorophenyl)picolinic acid
CAS No:863704-60-3
MF:C12H8FNO2
MW:217.195826530457
MDL:MFCD06410054
CID:718508
Update Time:2025-08-05

6-(4-Fluorophenyl)picolinic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(4-Fluorophenyl)picolinic acid
    • 2-Pyridinecarboxylicacid, 6-(4-fluorophenyl)-
    • 6-(4-FLUOROPHENYL)-PICOLINIC ACID
    • 6-(4-Fluorophenyl)pyridine-2-carboxylic acid
    • AK126556
    • WEEVXEKXCIBZMB-UHFFFAOYSA-N
    • AB23959
    • ST2412160
    • AX8168820
    • V8189
    • 6-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid
    • 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid (ACI)
    • MDL: MFCD06410054
    • Inchi: 1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16)
    • InChI Key: WEEVXEKXCIBZMB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C2C=CC(F)=CC=2)N=1)O

Computed Properties

  • Exact Mass: 217.05400
  • Monoisotopic Mass: 217.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2

Experimental Properties

  • PSA: 50.19000
  • LogP: 2.58590

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6-(4-Fluorophenyl)picolinic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  1,2-Dimethoxyethane ,  Water ;  2.5 h, 100 °C
1.2 Catalysts: Palladium diacetate ;  4.5 h, 100 °C
Reference
Discovery of Pyrrolopyridine-Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities
Kim, Kyoung Soon; et al, Journal of Medicinal Chemistry, 2008, 51(17), 5330-5341

6-(4-Fluorophenyl)picolinic acid Raw materials

6-(4-Fluorophenyl)picolinic acid Preparation Products

6-(4-Fluorophenyl)picolinic acid Suppliers

Amadis Chemical Company Limited
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(CAS:863704-60-3)6-(4-Fluorophenyl)picolinic acid
Order Number:A863227
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):201.0
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Additional information on 6-(4-Fluorophenyl)picolinic acid

Introduction to 6-(4-Fluorophenyl)picolinic Acid (CAS No. 863704-60-3) and Its Emerging Applications in Chemical Biology

6-(4-Fluorophenyl)picolinic acid, identified by the chemical identifier CAS No. 863704-60-3, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its picolinic acid backbone substituted with a 4-fluorophenyl group, exhibits unique structural and functional properties that make it a promising candidate for various biological and medicinal applications. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that modulate its reactivity and binding affinity, making it a valuable scaffold for drug design and development.

The 6-(4-Fluorophenyl)picolinic acid molecule belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities. Picolinic acid itself is an oxidized derivative of histidine and has been studied for its potential role in metabolic processes and as a precursor for various bioactive molecules. The introduction of a 4-fluorophenyl substituent enhances its pharmacological profile, making it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic properties. The fluorine atom can significantly influence the electronic distribution within the molecule, leading to changes in its interactions with biological targets. This has made fluorinated analogs of existing drugs a focal point in pharmaceutical research, as they often exhibit superior efficacy and reduced side effects compared to their non-fluorinated counterparts.

One of the most compelling aspects of 6-(4-Fluorophenyl)picolinic acid is its potential as a tool compound in biochemical assays and drug discovery campaigns. Its unique structure allows it to serve as a versatile scaffold for the development of novel bioactive molecules. Researchers have leveraged this compound to design inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in developing inhibitors for metalloproteinases, which are implicated in several diseases including cancer and inflammation.

The 4-fluorophenyl group in 6-(4-Fluorophenyl)picolinic acid plays a crucial role in modulating its interactions with biological targets. Fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can enhance binding affinity. Additionally, the electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, affecting its reactivity and selectivity. These features make it an ideal candidate for rational drug design, where precise control over molecular interactions is essential.

Recent advancements in computational chemistry have further enhanced the utility of 6-(4-Fluorophenyl)picolinic acid as a starting point for drug discovery. Molecular modeling techniques have been employed to predict how modifications to its structure can optimize its binding properties. These computational studies have guided experimental efforts, leading to the identification of novel derivatives with improved pharmacological profiles. The integration of experimental data with computational predictions has accelerated the discovery process, making compounds like 6-(4-Fluorophenyl)picolinic acid invaluable assets in modern drug development pipelines.

The biological activity of 6-(4-Fluorophenyl)picolinic acid has been explored in several preclinical studies. One notable area of interest is its potential role as an anti-inflammatory agent. In vitro studies have shown that derivatives of this compound can inhibit the activity of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention.

Moreover, research has indicated that 6-(4-Fluorophenyl)picolinic acid may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by modulating intracellular signaling pathways. The precise mechanisms by which this occurs are still under investigation, but preliminary findings suggest that its structural features allow it to interact with critical targets involved in cell proliferation and survival.

The synthesis of 6-(4-Fluorophenyl)picolinic acid presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern synthetic routes often involve multi-step organic transformations that incorporate fluorinated aromatic rings efficiently. These methods take advantage of palladium-catalyzed cross-coupling reactions, which provide high selectivity and yield, making them ideal for producing complex molecules like this one.

The availability of high-quality synthetic methods has enabled researchers to explore various derivatives of 6-(4-Fluorophenyl)picolinic acid, further expanding its potential applications. By modifying different parts of its structure, scientists can fine-tune its biological activity to target specific diseases or conditions more effectively. This flexibility makes it a valuable tool for medicinal chemists working on next-generation therapeutics.

The future prospects for 6-(4-Fluorophenyl)picolinic acid are promising, with ongoing research aimed at uncovering new applications and optimizing its pharmacological properties. As our understanding of biological pathways continues to evolve, so too will our ability to leverage compounds like this one for therapeutic purposes. The integration of cutting-edge technologies such as artificial intelligence (AI) into drug discovery is likely to further accelerate progress in this area.

In conclusion,6-(4-Fluorophenyl)picolinic acid (CAS No. 863704-60-3) represents a significant advancement in chemical biology and pharmaceutical research due to its unique structural features and diverse biological activities. Its potential as a scaffold for drug development underscores its importance as a tool compound for researchers worldwide. As we continue to explore new frontiers in medicine,6-(4-Fluorophenyl)picolinic acid will undoubtedly play a crucial role in shaping the future landscape of therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:863704-60-3)6-(4-Fluorophenyl)picolinic acid
A863227
Purity:99%
Quantity:5g
Price ($):201.0
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